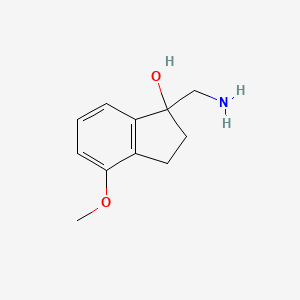
8-Chloronaphthalene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloronaphthalene-1-carbonitrile is an organic compound that belongs to the class of halogenated naphthalene derivatives It is characterized by the presence of a chlorine atom at the 8th position and a nitrile group at the 1st position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloronaphthalene-1-carbonitrile typically involves a multi-step process. One common method is the ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with the corresponding halides. This method is convenient and yields high amounts of the desired product . Another approach involves the diazotization of 8-aminonaphthalene-1-carbonitrile followed by a Sandmeyer reaction .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of palladium-catalyzed cyanation of aryl bromides is also a notable method for producing this compound .
Chemical Reactions Analysis
Types of Reactions
8-Chloronaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Ring-Opening Reactions: The naphthalene ring can be opened under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
8-Chloronaphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-chloronaphthalene-1-carbonitrile involves its interaction with specific molecular targets. The chlorine and nitrile groups play a crucial role in its reactivity and interactions. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromonaphthalene-1-carbonitrile
- 8-Iodonaphthalene-1-carbonitrile
- Naphthalene-1,8-dicarbonitrile
Uniqueness
8-Chloronaphthalene-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to its bromine and iodine analogues.
Properties
CAS No. |
73399-88-9 |
|---|---|
Molecular Formula |
C11H6ClN |
Molecular Weight |
187.62 g/mol |
IUPAC Name |
8-chloronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H6ClN/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6H |
InChI Key |
MRKAEGFFJSEYHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)C(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







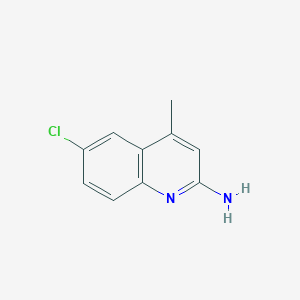
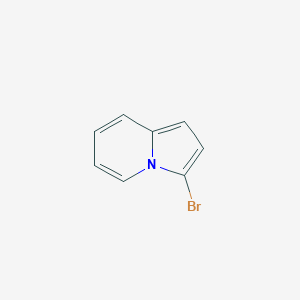
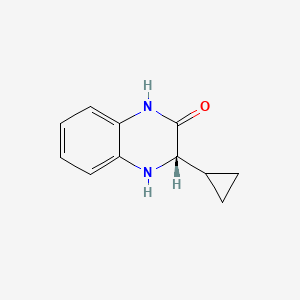
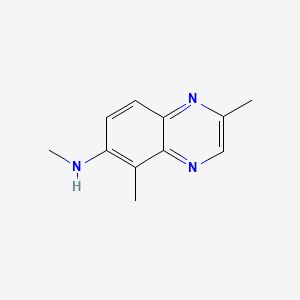
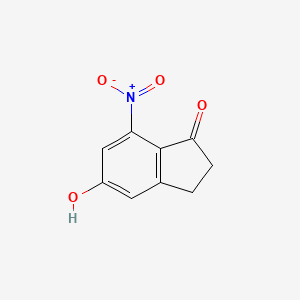
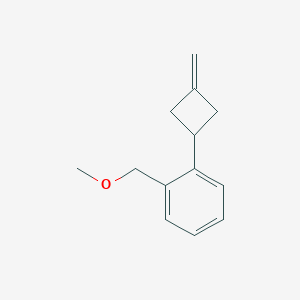
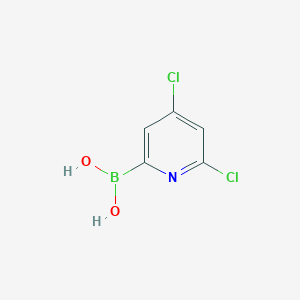
![4-(methylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11904899.png)
